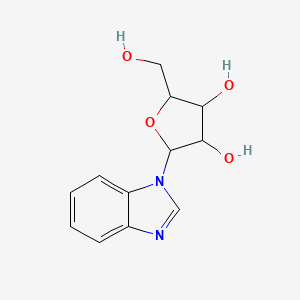

1-(beta-D-Ribofuranosyl)benzimidazole

説明

Historical Context of Benzimidazole (B57391) Nucleosides in Biomedical Research

The journey of benzimidazole nucleosides in biomedical research began with the investigation of the benzimidazole nucleus itself. In the 1940s, researchers speculated that due to its structural similarity to purines, benzimidazole might exhibit comparable biological effects. nih.gov This interest was significantly amplified when, in the late 1940s and early 1950s, it was discovered that 5,6-dimethylbenzimidazole (B1208971) is a fundamental structural component of vitamin B12. nih.gov

A pivotal moment came in 1954 when Tamm, Folkers, and their colleagues reported the synthesis and antiviral properties of halogenated benzimidazole nucleosides. acs.org They discovered that 5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (DRB) possessed multiple biological activities, including inhibitory effects against both DNA and RNA viruses. acs.org These initial findings spurred decades of research, revealing that the benzimidazole scaffold is a "privileged structure" in medicinal chemistry. Over the years, derivatives have been developed and investigated for a vast array of pharmacological activities, including antiviral, antimicrobial, anticancer, and antihypertensive properties. wikipedia.orgnih.gov

Rationale for Investigating 1-(beta-D-Ribofuranosyl)benzimidazole Analogues

The primary motivation for synthesizing and studying analogues of this compound stems from the potent and diverse biological activities of its derivatives, most notably DRB and 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB). acs.org Researchers aim to understand and refine the structure-activity relationships (SAR) of these compounds to develop agents with enhanced potency, greater selectivity, and novel mechanisms of action.

Key areas of investigation include:

Antiviral Activity : Compounds like TCRB and its bromo-analogue (BDCRB) are potent and selective inhibitors of human cytomegalovirus (HCMV) replication. acs.org The discovery that different analogues inhibit HCMV through distinct mechanisms—such as blocking DNA processing or preventing viral DNA synthesis—highlights the potential for creating a multi-pronged therapeutic approach against viral diseases. nih.gov

Anticancer Activity : The ability of DRB to inhibit transcription and key cellular kinases makes it a promising lead for anticancer drug development. nih.govsigmaaldrich.com Studies have shown that DRB can induce apoptosis (programmed cell death) in breast cancer and other malignant cell lines. nih.gov Research on analogues, such as those with a 3'-azido modification on the ribose sugar, has yielded compounds with significant anticancer potency. nih.gov

Kinase Inhibition : DRB is a known inhibitor of several kinases involved in transcription, including Cdk9. nih.govcaymanchem.com Designing analogues provides a means to explore the chemical space around the ATP-binding pocket of these enzymes, potentially leading to more specific and potent inhibitors for therapeutic use.

Mechanistic Studies : Modifying the structure of this compound, for instance by altering the sugar moiety, helps to elucidate the precise requirements for its biological activity. Studies have shown that a free 3'-hydroxyl group on the ribose ring is critical for the selective inhibition of RNA synthesis by DRB. doi.org

Classification and Structural Relationship within the Nucleoside Analogue Family

This compound is classified as a nucleoside analogue . wikipedia.org Specifically, it is a benzimidazole ribonucleoside, a category of compounds where a benzimidazole base is attached to a ribose sugar. drugbank.com Nucleoside analogues are synthetic compounds that mimic natural nucleosides (the building blocks of DNA and RNA). Due to their structural similarity to endogenous molecules like adenosine (B11128) and guanosine, they can interfere with cellular and viral enzymatic processes. nih.govpnas.org

The benzimidazole core is considered an isostere of a purine (B94841) base, which allows it to be recognized by enzymes that normally bind to purine nucleosides. nih.govnih.gov This mimicry is the foundation of its biological activity. The family of benzimidazole nucleosides is extensive, with variations primarily occurring at two positions: substitutions on the benzene (B151609) ring and modifications to the ribose sugar.

Table 1: Comparison of Key Benzimidazole Nucleoside Analogues

| Compound Name | Base Structure | Sugar Moiety | Primary Biological Activity |

|---|---|---|---|

| This compound | Benzimidazole | β-D-Ribofuranose | Parent compound for derivatives. |

| 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | 5,6-Dichlorobenzimidazole | β-D-Ribofuranose | Inhibitor of RNA Pol II, Kinase Inhibitor (CK2, Cdk9). wikipedia.orgnih.govsigmaaldrich.com |

| 2,5,6-Trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) | 2,5,6-Trichlorobenzimidazole | β-D-Ribofuranose | Potent inhibitor of Human Cytomegalovirus (HCMV). acs.org |

| Maribavir (B1676074) (1263W94) | 2-isopropylamino-5,6-dichlorobenzimidazole | β-L-Ribofuranose | Inhibitor of HCMV DNA synthesis and capsid egress. nih.gov |

| 1-(2-Deoxy-β-D-ribofuranosyl)benzimidazole | Benzimidazole | 2-Deoxy-β-D-ribofuranose | Analogue related to Vitamin B12 nucleosides. nih.govacs.org |

Table 2: Chemical Properties of Selected Benzimidazole Nucleosides

| Property | 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |

|---|---|

| Synonyms | DRB, Dichlororibofuranosylbenzimidazole drugbank.com |

| Chemical Formula | C₁₂H₁₂Cl₂N₂O₄ wikipedia.org |

| Molar Mass | 319.14 g/mol wikipedia.org |

| CAS Number | 53-85-0 wikipedia.org |

| Classification | Benzimidazole Ribonucleoside drugbank.com |

Structure

3D Structure

特性

IUPAC Name |

2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJDOEMQZNKEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-01-8 | |

| Record name | NSC505888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Beta D Ribofuranosyl Benzimidazole

Regioselective Glycosylation Approaches for N1-Ribofuranosylation of Benzimidazole (B57391)

The benzimidazole ring possesses two nitrogen atoms, N1 and N3, that can potentially undergo glycosylation. For many biological applications, the N1-ribofuranosyl isomer is the desired product. Therefore, achieving regioselective glycosylation is a critical challenge in the synthesis of these nucleoside analogues.

One of the most widely employed and effective methods for the regioselective synthesis of N1-ribofuranosylbenzimidazoles is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated benzimidazole derivative with a protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction generally proceeds with high regioselectivity for the N1 position, particularly when using pre-silylated benzimidazoles. For instance, the ribosylation of 2-chloro-5(6)-nitrobenzimidazole results in a mixture of the 5-nitro and 6-nitro positional isomers, both glycosylated at the N1 position. nih.gov The regioselectivity is influenced by both steric and electronic factors of the substituents on the benzimidazole ring.

Another approach to control regioselectivity involves the use of the sodium salt glycosylation method . This procedure has been successfully applied to the synthesis of various β-D-2'-deoxyribofuranosides of benzimidazoles, affording the N1-isomers in high yields. acs.org

The Mitsunobu reaction also offers a pathway to C-N bond formation with good regioselectivity, providing an effective protocol for the synthesis of furanosyl benzimidazole C-nucleosides. nih.gov However, for N-glycosylation, its application to achieve N1 selectivity requires careful consideration of the reaction conditions and substrates.

The choice of solvent can also play a crucial role in directing the regioselectivity. In some cases, solvents like 1,2-dichloroethane (B1671644) are preferred over acetonitrile (B52724) to avoid the formation of unwanted by-products and improve yields, especially when dealing with less reactive nucleobases. nih.gov

Table 1: Regioselective N1-Glycosylation of Substituted Benzimidazoles

| Benzimidazole Derivative | Glycosylation Method | Key Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5(6)-nitrobenzimidazole | Vorbrüggen Glycosylation | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf | Acetonitrile | Mixture of isomers | nih.gov |

| 5,6-Dihalogeno benzimidazoles | Sodium Salt Glycosylation | Protected 2'-deoxyribose | Not specified | High | acs.org |

| 6-Chloro-7-deaza-7-iodopurine | Vorbrüggen Glycosylation | Perbenzoylated 2-methyl-ribose, TMSOTf, DBU | Acetonitrile | 48 | nih.gov |

| 6-Chloro-7-deaza-7-iodopurine | Modified Vorbrüggen | Perbenzoylated 2-methyl-ribose, TMSOTf, DBU | 1,2-Dichloroethane | Improved | nih.gov |

Stereoselective Synthesis of Beta-Anomers of 1-(beta-D-Ribofuranosyl)benzimidazole

The stereochemistry at the anomeric carbon (C1' of the ribose) is crucial for the biological activity of nucleoside analogues. The β-anomer is typically the desired configuration, mimicking naturally occurring nucleosides.

The Vorbrüggen glycosylation is renowned for its high β-stereoselectivity. nih.gov This is attributed to the neighboring group participation of the C2'-O-acyl group of the ribose donor, which shields the α-face of the forming oxocarbenium ion intermediate, thus directing the incoming nucleobase to attack from the β-face. This results in the almost exclusive formation of the β-anomer. The reaction of silylated heterocyclic bases with peracylated sugars in the presence of a Lewis acid consistently yields the natural β-nucleosides.

The sodium salt glycosylation method has also been demonstrated to be stereospecific, yielding β-D-2'-deoxyribofuranosides of benzimidazoles. acs.org

The Mitsunobu reaction , while a powerful tool for forming C-N bonds, can lead to a mixture of α and β anomers. However, under optimized conditions, it can provide good stereoselectivity. For instance, the intramolecular Mitsunobu reaction of tetritolyl benzimidazoles has been shown to produce furanosyl benzimidazole C-nucleosides with one isomer being the configuration-inversion product (β-anomer). nih.gov The reaction proceeds with a clean inversion of stereochemistry at the reacting center, making it a valuable method for controlling the anomeric configuration. nih.gov

Diversification Strategies via Modifications on the Ribofuranosyl Moiety

Modifying the ribofuranosyl moiety is a common strategy to create novel analogues of 1-(β-D-ribofuranosyl)benzimidazole with potentially enhanced biological activities or altered properties.

Synthesis of 5'-Modified Analogues

The 5'-position of the ribose ring is a frequent target for modification. For example, 5'-azido analogues can be synthesized from the corresponding 5'-hydroxy compounds. A one-pot methodology for the synthesis of 5'-azido-5'-deoxyribonucleosides involves the treatment of a protected nucleoside with triphenylphosphine, carbon tetrabromide, and sodium azide (B81097) in anhydrous DMF.

The synthesis of 5'-deoxyimidazole ribonucleosides has also been reported. For instance, 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide can be converted in a multi-step synthesis to its 5'-deoxy and 5'-deoxy-5'-iodo derivatives. nih.gov

Introduction of Halogen Substituents on the Sugar Ring

The introduction of halogen atoms, particularly fluorine, onto the sugar ring can significantly impact the conformational preferences and biological activity of nucleosides. The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides is a key strategy in the development of antisense oligonucleotides. nih.gov These can be prepared from appropriately protected arabinonucleoside precursors.

The synthesis of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside derivatives has also been explored, starting from commercially available 2′-deoxy-2′-α-fluorocytidine. nih.gov

Exploration of Deoxyribofuranosyl and Other Sugar Analogues

The synthesis of 2'-deoxyribofuranosyl benzimidazoles is of significant interest. One method involves the conversion of a ribonucleoside to a 2'-deoxyribonucleoside via a 2,2'-S-cyclonucleoside intermediate, which is then desulfurized using Raney nickel.

Stereoselective glycosylation of various substituted benzimidazoles with 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride has been achieved to give the desired β-2'-deoxynucleosides.

Furthermore, the synthesis of 1-β-D-arabinofuranosyl pyrimidine (B1678525) nucleosides has been accomplished, showcasing the exploration of other sugar analogues. nih.govdocumentsdelivered.com

Chemical Modifications on the Benzimidazole Aglycone

Modifying the benzimidazole base itself is another important strategy for generating a diverse range of analogues. This can involve the introduction of various substituents at different positions of the benzimidazole ring.

For example, 2-alkylthio- and 2-benzylthio-derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole have been synthesized from the corresponding 2-thione precursor. nih.gov Alkylation of 6-chloro-1-(β-D-ribofuranosyl)benzimidazole-2-thione with methyl iodide or benzyl (B1604629) bromide yields the respective 2-methylthio and 2-benzylthio analogues. nih.gov

The introduction of amino groups has also been explored. The synthesis of 2-aminobenzimidazoles can be achieved through the cyclization of (2-aminophenyl)urea (B1234191) substrates in the presence of phosphorus oxychloride. nih.gov The corresponding 2-amino ribonucleosides can then be prepared. nih.gov

Halogenation of the benzimidazole ring is a common modification. For instance, the 5,6-dibromo analogue of 1-(2'-deoxy-β-D-ribofuranosyl)benzimidazole can be obtained by bromination of the parent nucleoside. acs.org

Table 2: Spectroscopic Data for Selected 1-(β-D-Ribofuranosyl)benzimidazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1H-Benzimidazole | 12.5 (NH), 8.24 (H2), 7.61 (H4/H7), 7.21 (H5/H6) in DMSO-d6 | 141.6, 138.0, 124.9, 116.3 in DMSO-d6 | nih.gov |

| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | 8.33 (s, 1H, H2), 8.12 (s, 1H, H4), 7.86 (s, 1H, H7), 6.13 (d, 1H, J=7.2 Hz, H1'), 5.53 (d, 1H, J=6.0 Hz, 2'-OH), 5.25 (d, 1H, J=4.4 Hz, 3'-OH), 5.18 (t, 1H, J=5.2 Hz, 5'-OH), 4.60 (t, 1H, J=6.4 Hz, H2'), 4.23 (t, 1H, J=4.8 Hz, H3'), 4.05 (m, 1H, H4'), 3.73 (m, 2H, H5') in DMSO-d6 | 144.1, 142.3, 134.1, 126.3, 125.9, 121.2, 113.8, 90.5, 74.5, 70.3, 61.3 in DMSO-d6 | researchgate.net |

| 2-Phenyl-1H-benzimidazole | 12.96 (s, 1H, NH), 8.21-8.20 (t, J=9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) in DMSO-d6 | 151.70, 130.65, 130.31, 129.42, 126.91, 122.58 | rsc.org |

| 2-(4-Chlorophenyl)-1H-benzimidazole | 13.00 (s, 1H, NH), 8.20 (dd, J1=6.6 Hz, J2=1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J=3.0 Hz, 2H) in DMSO-d6 | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | rsc.org |

Halogenation at Positions 2, 5, and 6

Halogenation of the benzimidazole ring of 1-(β-D-ribofuranosyl)benzimidazole is a key strategy for modulating its biological activity. Specific halogenation at positions 2, 5, and 6 has been achieved through various synthetic routes, often involving the synthesis of the halogenated benzimidazole base prior to glycosylation.

A common approach involves the direct halogenation of a pre-existing benzimidazole derivative followed by ribosylation. For instance, 2-chloro-5,6-dibromobenzimidazole can be prepared by the direct bromination of 2-chlorobenzimidazole (B1347102) using bromine-water. nih.gov Similarly, the synthesis of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), a potent antiviral agent, has been accomplished through the ribosylation of 2,5,6-trichlorobenzimidazole. acs.org

More complex substitution patterns often require multi-step syntheses. The preparation of 2-chloro-5,6-difluorobenzimidazole starts from 4,5-difluoro-2-nitroaniline, which undergoes reduction, cyclization, and diazotization. nih.gov For diiodo derivatives, a stepwise transformation of nitro groups on a precursor like 2-chloro-5,6-dinitrobenzimidazole (B183557) via diazotization reactions is employed to introduce the iodo groups. nih.gov

The synthesis of 2,5- and 2,6-dichlorinated ribonucleosides has been achieved by first performing the ribosylation of 2-chloro-5(6)-nitrobenzimidazole. This yields a mixture of the 5-nitro and 6-nitro positional isomers, which are then separated. Subsequent hydrogenation to the corresponding amines, followed by diazotization with cupric chloride, furnishes the desired isomerically pure dichloro derivatives. nih.gov

The general synthetic pathway to these halogenated nucleosides involves the Vorbrüggen glycosylation method, where a silylated heterocyclic base is condensed with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate. nih.govacs.org Deprotection of the acetyl or benzoyl groups from the sugar moiety, typically with methanolic ammonia, yields the final halogenated 1-(β-D-ribofuranosyl)benzimidazole derivatives. nih.govacs.orgnih.gov

Table 1: Examples of Synthesized Halogenated 1-(β-D-Ribofuranosyl)benzimidazole Derivatives

| Compound Name | Halogen Positions | Synthetic Precursor (Base) | Reference |

|---|---|---|---|

| 2,5-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | 2, 5 | 2,5-Dichlorobenzimidazole | nih.gov |

| 2,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | 2, 6 | 2,6-Dichlorobenzimidazole | nih.gov |

| 2-Chloro-5,6-difluoro-1-(β-D-ribofuranosyl)benzimidazole | 2, 5, 6 | 2-Chloro-5,6-difluorobenzimidazole | nih.gov |

| 2-Chloro-5,6-dibromo-1-(β-D-ribofuranosyl)benzimidazole | 2, 5, 6 | 2-Chloro-5,6-dibromobenzimidazole | nih.gov |

| 2-Chloro-5,6-diiodo-1-(β-D-ribofuranosyl)benzimidazole | 2, 5, 6 | 2-Chloro-5,6-diiodobenzimidazole | nih.gov |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the benzimidazole core of 1-(β-D-ribofuranosyl)benzimidazole can significantly influence its biological properties. These substitutions have been explored at various positions, most notably at the 2-position.

One versatile method for introducing substituents at the 2-position involves the use of a 2-thione derivative. For example, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-2-thione serves as a key intermediate. nih.gov This thione can be prepared by treating the corresponding 2,6-dichloro derivative with thiourea. nih.gov Alkylation of the thione with various alkyl halides, such as methyl iodide, or benzyl halides, like benzyl bromide, yields the corresponding 2-(alkylthio) and 2-(benzylthio) derivatives. nih.govnih.gov

Direct substitution on the benzimidazole ring of the pre-formed nucleoside is also possible. For instance, 2-cyclopropylamino and 2-isopropylamino derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole have been synthesized from the corresponding 2-chloro derivative. acs.org

The synthesis of 2-aryl benzimidazoles often involves the condensation of o-phenylenediamine (B120857) with various aryl aldehydes, a reaction that can be catalyzed by a range of catalysts, including silica-supported periodic acid or triphenylbismuth (B1683265) dichloride. nih.govbeilstein-journals.org While these methods are generally applied to the synthesis of the base, subsequent ribosylation can provide the desired 2-aryl-1-(β-D-ribofuranosyl)benzimidazole. An efficient synthesis of benzimidazole nucleosides, including those with an anthryl group at the 2-position, has been developed starting from D-glucose, utilizing Vorbrüggen glycosylation as a key step. nih.gov

Table 2: Examples of Alkyl and Aryl Substituted 1-(β-D-Ribofuranosyl)benzimidazole Derivatives

| Compound Name | Substitution | Position | Synthetic Approach | Reference |

|---|---|---|---|---|

| 2-(Methylthio)-6-chloro-1-(β-D-ribofuranosyl)benzimidazole | Methylthio | 2 | Alkylation of 2-thione intermediate | nih.gov |

| 2-(Benzylthio)-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | Benzylthio | 2 | Alkylation of 2-thione intermediate | nih.gov |

| 2-Cyclopropylamino-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | Cyclopropylamino | 2 | Substitution of 2-chloro derivative | acs.org |

| 2-Isopropylamino-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | Isopropylamino | 2 | Substitution of 2-chloro derivative | acs.org |

Heterocyclic Ring Incorporations

Fusing additional heterocyclic rings to the benzimidazole scaffold of 1-(β-D-ribofuranosyl)benzimidazole creates polycyclic structures with diverse chemical and biological properties. The synthesis of these complex molecules often involves building the fused ring system onto a pre-existing benzimidazole derivative.

One strategy involves the intramolecular cyclization of appropriately substituted benzimidazoles. For example, derivatives of benzimidazole-2-thione can be alkylated with bromoalkylating agents, which can subsequently undergo intramolecular cyclization to form fused tricyclic ring systems like 3,4-dihydro-2H- nih.govrjptonline.orgthiazino[3,2-a]benzimidazole. mdpi.com

Palladium-catalyzed cyclizations have been employed to create benzimidazole-fused medium-sized N,S-heterocycles. researchgate.net These reactions can proceed via mechanisms such as exo-dig cyclocarbopalladation followed by reduction. While these methods demonstrate the feasibility of forming fused rings, their application to the ribosylated benzimidazole requires careful consideration of protecting group strategies to ensure compatibility with the sugar moiety.

General reviews on the synthesis of ring-fused benzimidazoles highlight various approaches, including oxidative cyclizations and transition metal-catalyzed cross-couplings, which could be adapted for the synthesis of complex nucleoside analogs. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in 1-(β-D-Ribofuranosyl)benzimidazole Production

Chemoenzymatic methods offer a powerful and often more sustainable alternative to purely chemical syntheses of nucleoside analogs. researchgate.net These approaches leverage the high stereo- and regioselectivity of enzymes to overcome common challenges in traditional organic synthesis, such as the formation of anomeric mixtures and the need for extensive protection and deprotection steps. researchgate.net

A prominent biocatalytic method for the synthesis of benzimidazole nucleosides is enzymatic transglycosylation. This process typically uses nucleoside phosphorylases (NPs) to transfer the sugar moiety from a donor nucleoside to the benzimidazole base. researchgate.netresearchgate.net Genetically engineered whole cells of E. coli containing purine (B94841) nucleoside phosphorylase (PNP) have been successfully used for the synthesis of various 1-(β-D-ribofuranosyl)benzimidazoles. researchgate.net This method is advantageous as it often proceeds in aqueous media under mild conditions.

Thermostable nucleoside phosphorylases are also employed for the chemoenzymatic synthesis of modified pentose-1-phosphates, which are key building blocks for the synthesis of modified nucleosides. researchgate.net Furthermore, N-deoxyribofuranosyl transferases have been utilized in the preparation of 2'-deoxy-2'-fluoro-β-D-ribofuranosyl benzimidazole derivatives. nih.gov

Enzymes can also be used to modify the benzimidazole base itself. For instance, lipases have been used in microfluidic systems to catalyze the aza-Michael addition for the synthesis of N-substituted benzimidazole derivatives, demonstrating the potential of biocatalysis for derivatization reactions. mdpi.com

Table 3: Enzymes Used in the Synthesis of Benzimidazole Nucleoside Analogs

| Enzyme | Application | Example | Reference |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Transglycosylation | Synthesis of 1-(β-D-ribofuranosyl)benzimidazoles using E. coli cells | researchgate.net |

| N-deoxyribofuranosyl transferase | Transglycosylation | Preparation of 2'-deoxy-2'-fluoro-β-D-ribofuranosyl derivatives | nih.gov |

Emerging Green Chemistry Methodologies in Nucleoside Analog Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nucleosides and their analogs to reduce environmental impact and improve efficiency. These methodologies focus on the use of safer solvents, renewable starting materials, and catalytic processes. researchgate.netnih.gov

For the synthesis of the benzimidazole core, several green approaches have been developed. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times from hours to seconds and often leads to higher yields compared to conventional heating. rjptonline.org This technique has been successfully used for the condensation of o-phenylenediamine with aldehydes to form benzimidazole derivatives. rjptonline.org

The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. Deep eutectic solvents (DESs) have been employed as both the reaction medium and reagent for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, offering advantages in terms of yield and simplified work-up procedures. nih.gov Similarly, the use of solid-supported catalysts, such as silica-supported periodic acid or zinc chloride, facilitates easier separation and recycling of the catalyst, minimizing waste. nih.gov

Molecular and Biochemical Mechanisms of Action of 1 Beta D Ribofuranosyl Benzimidazole and Its Analogues

Elucidation of Transcriptional Regulation Mechanisms

Benzimidazole (B57391) ribosides are recognized for their profound effects on gene expression, primarily through the modulation of RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes in eukaryotes.

Inhibition of RNA Polymerase II Transcription Elongation

The analogue 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a well-established and selective inhibitor of transcription by RNA polymerase II. nih.gov While initial in vitro studies suggested that DRB might act at the level of transcription initiation, a larger body of evidence from both in vivo and in vitro experiments has demonstrated that its primary mechanism is the inhibition of transcription elongation. nih.govtcichemicals.com DRB induces premature termination of transcription, leading to an accumulation of short, promoter-proximal transcripts and a corresponding decrease in the synthesis of full-length mRNAs. nih.gov The extent of this inhibition is directly proportional to the length of the transcript; longer transcription units are more susceptible to the effects of DRB. nih.gov

Interference with Host Cell mRNA Synthesis Pathways

By causing premature termination of Pol II transcription, 1-(beta-D-ribofuranosyl)benzimidazole analogues effectively disrupt the synthesis of host cell messenger RNA (mRNA). This disruption is a direct consequence of the inhibition of transcriptional elongation. The adenosine-like structure of these compounds is key to their activity, allowing them to interfere with processes that are fundamental to the production of functional mRNA. The ability of DRB to halt mRNA synthesis has made it a valuable tool in molecular biology for studying the kinetics of mRNA turnover and the regulation of gene expression. sigmaaldrich.com

Role of DRB Sensitivity Inducing Factor (DSIF) and Negative Elongation Factor (NELF)

The sensitivity of RNA polymerase II to DRB is critically dependent on two protein complexes: the DRB Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF). abcam.comwikipedia.org In the early stages of transcription, after Pol II has initiated transcription and moved a short distance from the promoter, DSIF and NELF bind to the transcription complex, inducing a pause in elongation. wikipedia.org DSIF, composed of the subunits Spt4 and Spt5, and NELF work cooperatively to repress the processivity of Pol II. wikipedia.org For transcription to proceed, a positive transcription elongation factor, P-TEFb, must phosphorylate both the C-terminal domain (CTD) of Pol II and the Spt5 subunit of DSIF. DRB inhibits P-TEFb, thereby preventing the release of the DSIF/NELF-mediated pause and locking the polymerase in a non-productive state. abcam.comwikipedia.org

Modulation of Protein Kinase Activity

In addition to their effects on transcription, this compound and its analogues are known to inhibit the activity of several protein kinases. This kinase inhibition is a key aspect of their mechanism of action and contributes to their effects on transcription and other cellular processes.

Inhibition of Casein Kinase 2 (CK2) and PIM-1 Kinases

One of the primary targets of DRB is Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and survival. cas.org DRB acts as an ATP-competitive inhibitor of CK2. sigmaaldrich.com The inhibition of CK2 is thought to be directly linked to the inhibition of RNA polymerase II-mediated transcription, as CK2 can phosphorylate components of the transcription machinery. cas.org

Analogues of this compound have also been shown to inhibit PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. The compound 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB), for example, has been identified as an inhibitor of both CK2 and PIM-1. nih.gov

Targeting of Viral Kinases (e.g., pUL97)

Certain benzimidazole ribosides exhibit potent antiviral activity, which is mediated through the inhibition of virally encoded protein kinases. A notable example is the inhibition of the human cytomegalovirus (HCMV) protein kinase pUL97. The L-riboside analogue, maribavir (B1676074) (1H-β-L-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole), is a strong inhibitor of pUL97, with a 50% inhibition occurring at a concentration of 3 nM. nih.gov This inhibition is competitive with respect to ATP and is a key mechanism of the compound's anti-HCMV activity. mdpi.com The targeting of viral kinases like pUL97 by benzimidazole derivatives underscores the versatility of this chemical scaffold in developing specific kinase inhibitors. mdpi.com

Data Tables

Table 1: Inhibition of Cellular Kinases by this compound Analogues

| Compound | Kinase | Inhibition Value | Value Type |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | Casein Kinase II (CKII) | 23 µM | Ki |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | Cyclin C/CDK8 | 17 µM | IC50 |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | Cyclin H/CDK7/p38 | 18 µM | IC50 |

| 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | PIM-1 | Not specified | Inhibitor |

| 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | Casein Kinase 2 (CK2) | Not specified | Inhibitor |

Table 2: Inhibition of Viral Kinase by a this compound Analogue

| Compound | Kinase | Inhibition Value | Value Type |

| Maribavir | pUL97 (HCMV) | 3 nM | IC50 |

| Maribavir | pUL97 (HCMV) | 10 nM | Ki |

Note: Maribavir is an L-riboside analogue.

Specificity and Kinase Selectivity Profiling

The kinase inhibitory activity of benzimidazole nucleosides is a cornerstone of their mechanism of action. These compounds, particularly halogenated derivatives, have been identified as potent inhibitors of several protein kinases, which are crucial regulators of a vast array of cellular functions.

One notable analogue, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a well-characterized inhibitor of several cyclin-dependent kinases (CDKs) involved in transcription. nih.govwikipedia.org It demonstrates potent inhibition of CDK7 and CDK9, the kinase components of transcription factor IIH (TFIIH) and positive transcription elongation factor b (P-TEFb), respectively. nih.govcaymanchem.com These kinases are responsible for phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. nih.govresearchgate.net DRB also exhibits inhibitory activity against casein kinase II (CK2), with a reported IC50 value of 6 µM. sigmaaldrich.comnih.gov The inhibition of CK2 by DRB is competitive with respect to ATP. nih.gov

A deoxyribofuranosyl analogue, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164 or TDB), has also been shown to be a potent inhibitor of CK2 and PIM-1 kinase. nih.gov A selectivity screen of K164 at a 1 µM concentration against a panel of 124 kinases revealed that besides CK2 and PIM-1, only CLK2 and DYRK1A were significantly inhibited. nih.gov

The inhibitory concentrations for DRB against various kinases have been reported as follows:

CDK9: IC50 = 3 µM caymanchem.com

Casein Kinase II (CK2): IC50 range of 4-10 µM caymanchem.com

CDK7: IC50 = ~20 µM caymanchem.com

CDK8: IC50 = ~20 µM caymanchem.com

Table 1: Kinase Selectivity Profile of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)

| Kinase | IC50 | Reference |

|---|---|---|

| CDK9 | 3 µM | caymanchem.com |

| Casein Kinase II | 4-10 µM | caymanchem.com |

| CDK7 | ~20 µM | caymanchem.com |

| CDK8 | ~20 µM | caymanchem.com |

Interaction with Nucleic Acid Synthesis and Processing

The interference with nucleic acid synthesis and processing is a direct consequence of the kinase-inhibitory properties of benzimidazole nucleosides, as well as their structural similarity to purine (B94841) nucleosides.

The inhibitory effect of this compound derivatives on transcription has significant implications for viral replication, which heavily relies on the host cell's transcriptional machinery. DRB, by inhibiting RNA polymerase II-mediated transcription, can effectively block the synthesis of viral messenger RNAs (mRNAs). pnas.orgnih.govresearchgate.net It has been shown to inhibit the transcription of the human immunodeficiency virus (HIV) with an IC50 of approximately 4 µM by targeting the elongation phase, which is enhanced by the viral transactivator Tat. caymanchem.com

Studies with DRB have demonstrated that it causes premature termination of transcription, leading to a decrease in the production of full-length viral transcripts. nih.govresearchgate.net This effect is observed in a length-dependent manner, where longer transcripts are more susceptible to inhibition. nih.gov The compound has also been shown to inhibit RNA synthesis in uninfected host cells. researchgate.net

The impact of benzimidazole nucleosides extends to the maturation of viral DNA, a critical step in the lifecycle of many viruses, particularly herpesviruses. The analogue 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) has been instrumental in studying the maturation of human cytomegalovirus (HCMV) genomes. nih.govnih.gov

In HCMV-infected cells, BDCRB allows for the accumulation of large, concatemeric viral DNA while blocking the subsequent cleavage and packaging of this DNA into individual virions. nih.govnih.gov Specifically, BDCRB treatment selectively prevents the formation of type I termini on the viral DNA concatemers. nih.gov This inhibition of genome maturation is reversible upon removal of the compound, indicating that it does not cause permanent damage to the maturation machinery. nih.gov Interestingly, while inhibitors of protein synthesis, RNA transcription, and the viral DNA polymerase have only modest effects on genome maturation after BDCRB removal, drugs that inhibit both viral and host DNA polymerases potently block this process. nih.gov This suggests a role for host DNA polymerases in the maturation of the viral genome. nih.gov

Cellular Pathway Modulation Studies

The ability of this compound and its analogues to inhibit key cellular kinases and interfere with fundamental processes like transcription inevitably leads to the modulation of various cellular pathways, including those governing cell survival and proliferation.

Several studies have demonstrated that benzimidazole nucleosides can induce apoptosis, or programmed cell death, in various cancer cell lines. DRB has been shown to induce apoptosis in breast cancer cells (MCF-7 and T-47D) and leukemia/lymphoma cell lines (HL60 and Jurkat). nih.govnih.govresearchgate.net The induction of apoptosis is characterized by classic hallmarks such as DNA fragmentation, an increase in Annexin V-positive cells, and the activation of caspases, including caspase-7 and caspase-9, as well as poly (ADP-ribose) polymerase (PARP) cleavage. nih.govresearchgate.netoncologyradiotherapy.com

The pro-apoptotic effect of DRB in MCF-7 breast cancer cells has been linked to a rapid decrease in the levels of the anti-apoptotic protein Mcl-1. nih.govresearchgate.net Overexpression of Mcl-1 was found to diminish DRB-induced PARP cleavage, while knockdown of Mcl-1 enhanced it, suggesting that the loss of Mcl-1 is a key mediator of DRB-induced apoptosis in these cells. nih.govresearchgate.net In some cell lines, the induction of apoptosis by DRB appears to be independent of their p53 status. nih.gov Furthermore, the apoptotic response to DRB can be augmented by co-treatment with other inhibitors, such as those targeting the PI3K-AKT pathway (LY294002) or the proteasome (MG-132). nih.govresearchgate.netnih.gov

Analogues of 1-beta-D-ribofuranosylbenzimidazole 3',5'-phosphate (cBIMP) have also been shown to induce apoptosis. nih.gov The most active of these compounds in inducing apoptosis were found to be resistant to hydrolysis by cyclic phosphodiesterases and/or were potent activators of cAMP-dependent protein kinase. nih.gov

The inhibition of CDKs by benzimidazole nucleosides directly impacts the regulation of the cell cycle. DRB has been reported to induce a G1/S cell cycle arrest. sigmaaldrich.com This is consistent with its role as an inhibitor of CDKs that are critical for the G1 to S phase transition.

Studies with other benzimidazole derivatives have also shown effects on cell cycle progression. For instance, a novel benzimidazole compound, BA586, was found to cause cell cycle arrest in the HCC1937 breast cancer cell line. oncologyradiotherapy.com This arrest was associated with an increase in the levels of the cell cycle inhibitor proteins p21 and p53. oncologyradiotherapy.com The retinoblastoma protein (pRB) is a key regulator of the G1/S transition, and its phosphorylation state is controlled by CDKs. By inhibiting these kinases, benzimidazole derivatives can maintain pRB in its hypophosphorylated, active state, thereby preventing entry into the S phase.

Table 2: Summary of Cellular Effects of this compound and its Analogues

| Compound | Cell Line(s) | Effect | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | MCF-7, T-47D (Breast Cancer) | Induction of apoptosis, Inhibition of proliferation | Mcl-1 downregulation, Caspase activation, PARP cleavage | nih.gov, researchgate.net |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | HL60, Jurkat (Leukemia/Lymphoma) | Induction of apoptosis | Caspase activation, p53-independent pathway | nih.gov |

| 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) | HCMV-infected cells | Inhibition of viral DNA maturation | Blocks cleavage of concatemeric DNA | nih.gov, nih.gov |

| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164/TDB) | MDA-MB-231, MCF-7, SK-BR-3 (Breast Cancer) | Cytotoxicity, Induction of apoptosis, Cell cycle effects | CK2, PIM-1, Intrinsic apoptotic pathway | nih.gov |

| BA586 | HCC1937 (Breast Cancer) | Cell cycle arrest, Inhibition of proliferation | p21 and p53 upregulation | oncologyradiotherapy.com |

| 1-beta-D-ribofuranosylbenzimidazole 3',5'-phosphate (cBIMP) analogues | Tumor cells | Induction of apoptosis, Inhibition of proliferation | cAMP-dependent protein kinase | nih.gov |

Molecular Docking and Binding Interaction Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the molecular basis of a ligand's interaction with its biological target, providing insights into binding affinity, specificity, and the nature of the chemical interactions involved. While direct and extensive molecular docking studies specifically for this compound are limited in publicly accessible research, analysis of its analogues provides significant insights into its potential binding mechanisms with various biological targets.

The structural similarity of this compound to endogenous nucleosides, such as adenosine (B11128), suggests that it can interact with a range of protein targets, including kinases and polymerases. Computational studies on related benzimidazole derivatives have explored their binding to a variety of enzymes and receptors, revealing key interactions that are likely relevant to the binding of this compound itself.

Research on analogues of 1-beta-D-ribofuranosylbenzimidazole 3',5'-phosphate (cBIMP) has shown that these compounds can activate cAMP-dependent protein kinases I and II. nih.gov These derivatives were observed to preferentially bind to site B of the regulatory subunits of these kinases, with some analogues like 2-trifluoromethyl-cBIMP and 5,6-difluoro-cBIMP demonstrating high selectivity for the type II kinase. nih.gov This preferential binding suggests specific interactions within the binding pocket that accommodate the benzimidazole and ribose moieties.

Furthermore, the chlorinated analogue, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), is a known inhibitor of transcription elongation by RNA Polymerase II. nih.govwikipedia.org While these foundational studies predate the routine use of modern molecular docking simulations, they establish a clear biological target. The mechanism of action involves the inhibition of protein kinases that are crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby preventing the transition from transcription initiation to elongation.

More recent computational work on a wide array of benzimidazole derivatives has identified a number of potential biological targets and elucidated their binding modes. These studies, although not specific to the ribofuranosyl derivative, provide a framework for understanding how the core benzimidazole structure interacts with protein active sites. For instance, docking studies have revealed that benzimidazole compounds can bind to the ATP-binding site of protein kinases such as EGFR and to the colchicine-binding site of tubulin. nih.gov These interactions are typically characterized by hydrogen bonds involving the nitrogen atoms of the benzimidazole ring and hydrophobic interactions with surrounding amino acid residues. nih.gov

A particularly insightful parallel can be drawn from studies on adenosine analogues that inhibit bacterial NAD+-dependent DNA ligase (LigA). Given that this compound is an adenosine analogue, it is plausible that it could also target this enzyme. X-ray crystallography studies have shown that adenosine-based inhibitors bind within the AMP-binding pocket of LigA. These studies provide a detailed picture of the binding interactions, which are likely to be conserved for other adenosine analogues.

The following tables summarize the findings from molecular docking and binding interaction analyses of analogues of this compound and other relevant benzimidazole derivatives with their biological targets.

Table 1: Molecular Docking and Binding Interactions of Benzimidazole Analogues with Protein Kinases

| Compound/Analogue Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

| cBIMP Analogues | cAMP-dependent protein kinase I/II | Not specified | Preferential binding to site B | Not specified | nih.gov |

| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | Not specified | Not specified | -8.2 | nih.gov |

| Substituted Benzimidazoles | EGFR Kinase | MET793 | Hydrogen bond | Not specified | nih.gov |

Interactive Data Table 1: Molecular Docking and Binding Interactions of Benzimidazole Analogues with Protein Kinases

| Compound/Analogue Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| cBIMP Analogues | cAMP-dependent protein kinase I/II | Not specified | Preferential binding to site B | Not specified | nih.gov |

| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | Not specified | Not specified | -8.2 | nih.gov |

| Substituted Benzimidazoles | EGFR Kinase | MET793 | Hydrogen bond | Not specified | nih.gov |

Table 2: Molecular Docking and Binding Interactions of Benzimidazole Analogues with Other Biological Targets

| Compound/Analogue Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

| Quinoxaline-benzimidazole hybrid | α/β-tubulin (Colchicine-binding site) | Not specified | Protein-ligand interactions | -45.139 | nih.gov |

| Substituted Benzimidazoles | DNA (Minor groove) | DC11, DA18, DG16 | Hydrogen bonds, π-anion interactions | -7.6 | nih.gov |

Interactive Data Table 2: Molecular Docking and Binding Interactions of Benzimidazole Analogues with Other Biological Targets

| Compound/Analogue Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Quinoxaline-benzimidazole hybrid | α/β-tubulin (Colchicine-binding site) | Not specified | Protein-ligand interactions | -45.139 | nih.gov |

| Substituted Benzimidazoles | DNA (Minor groove) | DC11, DA18, DG16 | Hydrogen bonds, π-anion interactions | -7.6 | nih.gov |

Structure Activity Relationship Sar Studies for 1 Beta D Ribofuranosyl Benzimidazole Derivatives

Correlating Structural Features with Antiviral Efficacy

The antiviral potential of benzimidazole (B57391) ribonucleosides, particularly against herpesviruses, is highly dependent on the substitution pattern on the benzimidazole ring and the nature of the sugar moiety.

Research has consistently demonstrated that halogenation of the benzimidazole ring is a critical determinant for potent anti-herpesvirus activity, especially against human cytomegalovirus (HCMV).

Specifically, dihalogenation at the 5- and 6-positions of the benzimidazole ring has been a key strategy in the development of anti-HCMV agents. For instance, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) is a potent and selective inhibitor of HCMV replication. nih.gov Further studies have indicated that for non-cytotoxic antiviral activity against HCMV, halogen substitution is necessary not only at the 2-position but also requires more than one halogen on the benzene (B151609) moiety. nih.gov

Compounds like 2,5-dichloro-1-(beta-D-ribofuranosyl)benzimidazole and 2,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole have shown weak activity against HCMV. nih.gov The tetrahalogenated benzimidazole D-ribonucleosides have also been shown to be effective against rat cytomegalovirus (RCMV) by preventing the cleavage of concatemeric DNA. researchgate.net

In contrast, many of these halogenated benzimidazole ribonucleosides, including BDCRB, were found to be inactive against other herpesviruses like Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Varicella-Zoster Virus (VZV). nih.gov However, significant activity has been observed against Epstein-Barr virus (EBV) in addition to HCMV. nih.gov

Table 1: Antiviral Activity of Halogenated Benzimidazole Ribonucleosides against Human Cytomegalovirus (HCMV)

| Compound | Substituents | Target Virus | Activity |

|---|---|---|---|

| BDCRB | 2-Bromo, 5,6-Dichloro | HCMV | Potent Inhibitor |

| 2,5-dichloro-1-(beta-D-ribofuranosyl)benzimidazole | 2,5-Dichloro | HCMV | Weakly Active |

| 2,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole | 2,6-Dichloro | HCMV | Weakly Active |

| 1263W94 (Maribavir) | 5,6-Dichloro, 2-isopropylamino (L-ribofuranosyl) | HCMV | Potent Inhibitor |

| GW275175X (175X) | 2-Bromo, 5,6-Dichloro (pyranosyl form of D-ribose) | HCMV | Active |

This table summarizes the general activity profile of selected halogenated benzimidazole ribonucleosides against HCMV.

Alterations to the ribofuranosyl sugar have a profound impact on the antiviral activity and the mechanism of action of benzimidazole nucleosides.

A notable example is the comparison between D- and L-ribofuranosyl nucleosides. While BDCRB contains a D-ribofuranosyl sugar, the potent anti-HCMV drug maribavir (B1676074) (1263W94) is an L-ribofuranosyl nucleoside. nih.gov This change in stereochemistry at the sugar moiety leads to a different mechanism of action. BDCRB inhibits the processing of viral DNA concatemers, whereas maribavir inhibits the viral enzyme pUL97, a protein kinase, thereby interfering with DNA synthesis. nih.gov

Furthermore, replacing the furanosyl ring with a pyranosyl ring, as seen in GW275175X (175X), an analog of BDCRB, also results in a compound with anti-HCMV activity. nih.gov Modifications at the 2' and 3' positions of the sugar have also been explored. For instance, 4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole and 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole have demonstrated significant selective activity against herpes simplex virus 1. researchgate.net

Interestingly, some benzimidazole ribonucleosides exert their antiviral effects through a mechanism that is not typical of nucleoside analogues, which generally act as DNA chain terminators. youtube.com Maribavir is a prime example of a nucleoside analogue that functions via a non-nucleoside mechanism by inhibiting a viral protein kinase. nih.govnih.gov This highlights that the benzimidazole ribonucleoside scaffold can be a template for developing inhibitors that target viral enzymes in ways other than direct incorporation into the viral genome. The term "non-nucleoside" in this context refers to the mechanism of action rather than the structure itself. nih.gov

SAR in Anticancer Activity

The benzimidazole scaffold is also a privileged structure in the development of anticancer agents. Substitutions on both the benzimidazole ring and the sugar moiety play a crucial role in their antitumor potency.

The anticancer activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the benzimidazole ring. The flexible nature of the bis-benzimidazole ring allows for high-affinity binding to the DNA minor groove, which can inhibit DNA synthesis and cell proliferation. nih.gov

The introduction of various heterocyclic rings at the 2-position of the benzimidazole has been a successful strategy. For example, the presence of an oxadiazole conjugate has been found to enhance antiproliferative effects. nih.gov Furthermore, substitutions at the 5-position of the benzimidazole ring can also influence activity. For instance, a hydrogen at the 5-position was found to be more beneficial for antifungal activity than an electron-withdrawing group, a finding that can be relevant to anticancer screening. nih.gov

Replacing the ribose moiety with 2'-deoxyribose has led to the discovery of potent anticancer agents that function as protein kinase inhibitors. A prominent example is 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164 or TDB), which acts as an inhibitor of protein kinases CK2 and PIM-1. nih.govnih.gov These kinases are often overexpressed in various cancers, including breast cancer, and are involved in cell proliferation and survival. nih.govnih.gov

K164 has demonstrated cytotoxic activity against breast cancer cell lines, with the IC50 value against the SK-BR-3 cell line being 8.92 μM after 48 hours of incubation. nih.gov This highlights the potential of deoxynucleoside analogues of 1-(beta-D-ribofuranosyl)benzimidazole as targeted cancer therapeutics.

Table 2: Anticancer Activity of a Deoxynucleoside Analogue

| Compound | Substituents | Target Cancer Cell Line | IC50 (48h) |

|---|---|---|---|

| K164 (TDB) | 4,5,6,7-Tetrabromo, 2'-Deoxyribofuranosyl | SK-BR-3 | 8.92 µM |

| K164 (TDB) | 4,5,6,7-Tetrabromo, 2'-Deoxyribofuranosyl | MDA-MB-231 | > 10 µM |

| K164 (TDB) | 4,5,6,7-Tetrabromo, 2'-Deoxyribofuranosyl | MCF-7 | > 10 µM |

This table shows the cytotoxic activity of K164 against different breast cancer cell lines.

Differential Effects across Neoplastic Cell Lines

Derivatives of 1-(β-D-ribofuranosyl)benzimidazole exhibit marked differences in their cytotoxic and antiproliferative effects across various cancer cell lines. The substitution pattern on the benzimidazole ring and modifications to the ribose sugar are critical determinants of this differential activity.

For instance, the well-known transcription inhibitor 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) has been shown to induce apoptosis in breast cancer cells. researchgate.netnih.gov Studies on MCF-7 and T-47D breast cancer cell lines revealed that DRB administration leads to the inhibition of cell proliferation and classic signs of apoptosis, including DNA fragmentation and the activation of caspases. researchgate.netnih.gov Interestingly, the mechanism appears to be cell-line specific; the pro-apoptotic effect in MCF-7 cells is linked to a rapid decrease in the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. researchgate.netnih.gov However, this specific Mcl-1-dependent mechanism was not observed in T-47D cells, indicating a differential mode of action even within breast cancer subtypes. nih.gov

Further illustrating this differential impact, the deoxynucleoside derivative, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (also known as K164 or TDB), demonstrated varied cytotoxic activity against a panel of breast cancer cell lines. nih.gov As shown in the table below, K164 was most active against the SK-BR-3 cell line, with a lower IC₅₀ value compared to MDA-MB-231 and MCF-7 cells after 48 hours of incubation. nih.gov This compound also exerted distinct effects on cell cycle progression, causing an accumulation of cells in the G2/M and S phases in MDA-MB-231 cells, the S phase in MCF-7 cells, and the G1 phase in SK-BR-3 cells. nih.gov

| Cell Line | Incubation Time | IC₅₀ (µM) |

|---|---|---|

| SK-BR-3 | 48 h | 8.92 |

| MDA-MB-231 | 48 h | Higher than SK-BR-3 |

| MCF-7 | 48 h | Higher than SK-BR-3 |

Similarly, a study comparing several benzimidazole derivatives, including Mebendazole (MBZ), Albendazole (ALB), and Flubendazole (FLU), found that MBZ had the most potent anticancer effect on both triple-negative breast cancer (TNBC) and radiotherapy-resistant (RT-R) TNBC cells. researchgate.net This highlights that even among closely related benzimidazole structures, significant differences in efficacy against specific and treatment-resistant cancer cell types exist. researchgate.net

SAR for Antimicrobial Properties

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with specific derivatives showing activity against bacteria and fungi. longdom.org

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

The development of benzimidazole-based antibacterials has been a focus of many research efforts, targeting both Gram-positive and Gram-negative pathogens. longdom.org A study of novel benzimidazole derivatives bearing a hydrazone moiety revealed significant activity against several Gram-negative bacteria, including Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Structure-activity relationship analyses have indicated that the nature and position of substituents on the benzimidazole core are crucial for activity. For example, in a series of 1,2-disubstituted benzimidazoles designed to target Gram-negative bacteria, derivatives with specific substitutions on the phenyl rings showed moderate activity against a TolC-mutant strain of E. coli, although they lacked activity against the wild-type strain. This suggests that while the compounds have intrinsic antibacterial potential, overcoming the permeability barrier of the Gram-negative outer membrane is a major hurdle.

| Compound Type | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-hydrazone derivatives | Gram-negative (e.g., P. vulgaris, K. pneumoniae) | Significant activity observed against several strains. | nih.gov |

| 1,2-disubstituted benzimidazoles | E. coli (TolC-mutant) | Moderate activity, highlighting issues with permeability in wild-type strains. |

Assessment of Antifungal Efficacy

Certain 1-(β-D-ribofuranosyl)imidazole and benzimidazole derivatives have demonstrated notable antifungal properties. A 5-mercapto-1-β-D-ribofuranosylimidazole-4-thiocarboxamide derivative was found to be inhibitory to fungi. nih.gov

More broadly, within the benzimidazole class, the length of an alkyl chain substituent has been shown to be a key factor for antifungal potency. A study on N-alkylbenzimidazoles found that derivatives with a nine-carbon alkyl chain (1-nonyl-1H-benzo[d]imidazole) exhibited optimal antifungal activity against various fungal species, including Aspergillus, Candida, and dermatophytes. nih.gov As the carbon chain length increased beyond this optimum, the antifungal efficacy tended to decrease. nih.gov Notably, some of these synthesized compounds were effective against fluconazole- and itraconazole-resistant strains of C. albicans, C. krusei, and C. tropicalis. nih.gov

Synergistic Effects with Established Antimicrobial Agents

A promising strategy in antimicrobial research is the combination of non-microbicidal agents with conventional antibiotics to enhance efficacy and overcome resistance. Derivatives of 2-aminoimidazoles, which are structurally related to benzimidazoles, have been shown to act synergistically with antibiotics to eliminate bacterial biofilms. nih.gov

In one study, a 2-aminoimidazole/triazole conjugate was combined with antibiotics like novobiocin (B609625) and tobramycin. nih.gov This combination resulted in a dramatic, up to 3-orders-of-magnitude increase in the dispersion of pre-established Staphylococcus aureus biofilms. nih.gov Furthermore, these imidazole (B134444) derivatives were able to resensitize multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to the effects of conventional antibiotics. nih.govresearchgate.net This synergistic approach, where the imidazole derivative disrupts the protective biofilm, allows the antibiotic to effectively eliminate the now-vulnerable planktonic bacteria. nih.gov

Analysis of Selectivity and Differential Cellular Impact

Distinguishing Antiviral/Anticancer Activity from Broad Cellular Effects

A critical aspect of developing therapeutic agents is ensuring a high degree of selectivity, where the compound inhibits the target (e.g., a viral enzyme or a cancer cell) without causing significant harm to healthy host cells. SAR studies of 1-(β-D-ribofuranosyl)benzimidazole derivatives have been instrumental in improving this selectivity.

Early work with 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) showed that it possessed antiviral activity against viruses like Herpes Simplex Virus (HSV-1), but this activity was not well-separated from its cytotoxicity to uninfected host cells. nih.gov The IC₅₀ values for antiviral effect were in a similar range to those causing toxicity in human foreskin fibroblast and KB cells. nih.gov

Subsequent research focused on modifying the benzimidazole ring to improve this therapeutic window. The synthesis of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) marked a significant advance. TCRB was potent against human cytomegalovirus (HCMV) with an IC₅₀ of 2.9 µM, while showing little to no cytotoxicity in host cells at concentrations up to 100 µM. nih.gov Further modification by replacing the chlorine at the 2-position with a bromine (to create BDCRB) led to a four-fold increase in anti-HCMV activity without a significant rise in cytotoxicity. nih.gov

This demonstrates a clear SAR principle: for this class of compounds, halogen substitutions at the 2-position (specifically Cl or Br) are preferred for achieving potent and selective antiviral activity against HCMV. nih.gov Conversely, derivatives with an iodo or amino group at the 2-position were only weakly active and their effects were not well-separated from cytotoxicity. nih.gov Similarly, studies on 2-alkylthio and 2-benzylthio derivatives of DRB found that the 2-benzylthio analog provided the best separation between anti-HCMV activity and cellular toxicity. nih.gov

| Compound | Substitution | Anti-HCMV Activity (IC₅₀) | Cytotoxicity | Selectivity |

|---|---|---|---|---|

| DRB | 5,6-dichloro | 42 µM | High (in similar range) | Low |

| TCRB | 2,5,6-trichloro | 2.9 µM | Low (at >100 µM) | High |

| BDCRB | 2-bromo-5,6-dichloro | ~0.7 µM | Low (at >100 µM) | Very High |

Factors Influencing Target Specificity of Analogues

The target specificity of 1-(β-D-ribofuranosyl)benzimidazole derivatives is a critical determinant of their therapeutic potential and is profoundly influenced by structural modifications to both the benzimidazole core and the ribofuranosyl moiety. Researchers have systematically altered these structures to probe interactions with various biological targets, leading to the identification of key determinants for selective activity against viral and cellular enzymes.

Substitutions on the benzimidazole ring, particularly at the C2, C5, and C6 positions, play a pivotal role in modulating target specificity. nih.gov For instance, halogenation at the 5 and 6 positions has been shown to be crucial for potent antiviral activity. semanticscholar.org The nature of the substituent at the C2 position can dramatically alter the mechanism of action and the target profile of these compounds. nih.gov

Modifications of the ribose sugar, including changes in its stereochemistry and the introduction or removal of hydroxyl groups, also significantly impact target selectivity. The distinction between D- and L-riboside analogues has led to the development of compounds with distinct antiviral mechanisms. nih.gov Furthermore, deoxyribose variants have been shown to exhibit different antiviral spectrums compared to their ribose counterparts. microbiologyresearch.org

Influence of Benzimidazole Ring Substitutions

The substituents on the benzimidazole ring are a primary factor in directing the interaction of these nucleoside analogues with their biological targets. Variations at the C2, C5, and C6 positions have been extensively studied to optimize potency and selectivity.

A notable example is the comparison between 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) and its 2-isopropylamino analogue, 1263W94 (maribavir). BDCRB is a potent inhibitor of human cytomegalovirus (HCMV) and acts by blocking the processing and maturation of viral DNA. nih.gov In contrast, substituting the 2-bromo group with a 2-isopropylamino group, as in maribavir, shifts the mechanism of action. Maribavir inhibits viral DNA synthesis and prevents the nuclear egress of viral capsids. nih.gov This demonstrates that a seemingly minor change at the C2 position can redirect the compound to different viral targets.

Halogenation at the C5 and C6 positions is a common feature of many active benzimidazole ribosides. For example, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) is a known inhibitor of transcription elongation by RNA Polymerase II. wikipedia.org Comparative studies have shown that the nature of the halogen atoms can influence the potency of these compounds. A study comparing 5,6-dichloro-, 5,6-dibromo-, and 5-(or 6-)bromo-4,5-(or 5,7-)-dichloro-1-β-D-ribofuranosylbenzimidazole revealed a direct correlation between the halogen substitution pattern and the inhibition of cellular RNA synthesis and cell proliferation. nih.gov The monobromodichloro derivative was found to be the most potent, followed by the dibromo and then the dichloro analogues, suggesting that the size and electronegativity of the halogens at these positions are critical for interaction with the target. nih.gov

Furthermore, substitutions at the N1 position of the benzimidazole scaffold have been shown to greatly influence anti-inflammatory activity, indicating that modifications at this position can direct the analogues towards targets like cyclooxygenase (COX) enzymes. nih.gov

Table 1: Influence of Benzimidazole Ring Substitutions on Target Activity of 1-(β-D-Ribofuranosyl)benzimidazole Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Analogue | C2-Substituent | C5/C6-Substituents | Primary Target(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| BDCRB | Bromo | 5,6-Dichloro | HCMV terminase complex (UL89, UL56) | Inhibition of viral DNA maturation | nih.govresearchgate.net |

| Maribavir (1263W94) | Isopropylamino | 5,6-Dichloro | HCMV UL97 protein kinase, UL27 | Inhibition of viral DNA synthesis and capsid egress | nih.govnih.gov |

| DRB | Hydrogen | 5,6-Dichloro | RNA Polymerase II | Inhibition of transcription elongation | wikipedia.org |

| TCRB | Chloro | 5,6-Dichloro | HCMV terminase complex | Potent inhibition of HCMV replication | researchgate.net |

| 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | Hydrogen | 5,6-Dibromo | Cellular RNA synthesis | More potent inhibition than DRB | nih.gov |

| 5-(or 6-)Bromo-4,5-(or 5,7-)-dichloro-1-β-D-ribofuranosylbenzimidazole | Hydrogen | Bromo-dichloro | Cellular RNA synthesis | Most potent inhibition in the series | nih.gov |

| 2-trifluoromethyl-cBIMP | Trifluoromethyl | Hydrogen | cAMP-dependent protein kinase II | High site selectivity | nih.gov |

| 5,6-difluoro-cBIMP | Hydrogen | 5,6-Difluoro | cAMP-dependent protein kinase II | High site selectivity | nih.gov |

Influence of Ribose Moiety Modifications

The sugar moiety of 1-(β-D-ribofuranosyl)benzimidazole is not merely a scaffold but an active participant in determining target specificity. Modifications to the ribose, such as altering its stereochemistry or removing hydroxyl groups, can lead to profound changes in biological activity and mechanism of action.

A striking example of the importance of ribose stereochemistry is the comparison between D-riboside and L-riboside analogues. While BDCRB is a D-riboside, its L-riboside counterpart, 3858W92, also exhibits anti-HCMV activity, albeit at a reduced potency. researchgate.net However, in the case of the 2-isopropylamino substituted analogues, the L-riboside, maribavir (1263W94), is a highly potent inhibitor of HCMV, demonstrating that the "unnatural" L-configuration can be beneficial for activity, depending on the substitution on the benzimidazole base. nih.govresearchgate.net The distinct mechanisms of the D-riboside BDCRB and the L-riboside maribavir underscore how the sugar's stereochemistry can fundamentally alter the interaction with viral targets. nih.gov

The presence or absence of the 2'-hydroxyl group on the ribose ring also dictates the antiviral spectrum. The ribonucleoside 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) is a potent inhibitor of RNA viruses like poliovirus. microbiologyresearch.org In contrast, its 2'-deoxyribonucleoside counterpart, 5,6-dichloro-1-(2'-deoxy-β-D-ribofuranosyl)benzimidazole (dDBZ), shows preferential activity against DNA viruses such as herpes simplex virus and polyoma virus, while having reduced activity against RNA viruses. microbiologyresearch.org This suggests that the 2'-hydroxyl group is a key determinant for targeting RNA-dependent processes versus DNA-dependent ones.

Further modifications, such as the synthesis of 3'-azido-3'-deoxy-ribofuranosyl nucleosides, have been explored for anticancer activity. These sugar-modified analogues were found to be more potent than the corresponding ribofuranosyl nucleosides, indicating that modifications at the 3' position of the ribose can shift the activity towards cellular targets involved in cancer.

Table 2: Influence of Ribose Moiety Modifications on Target Activity of Benzimidazole Nucleosides This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Analogue | Ribose Modification | Benzimidazole Substituents | Primary Target(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| BDCRB | β-D-Ribofuranosyl | 2-Bromo, 5,6-Dichloro | HCMV terminase complex | Potent inhibition of HCMV replication | nih.gov |

| 3858W92 | β-L-Ribofuranosyl | 2-Bromo, 5,6-Dichloro | HCMV | Less potent anti-HCMV activity than BDCRB | researchgate.net |

| Maribavir (1263W94) | β-L-Ribofuranosyl | 2-Isopropylamino, 5,6-Dichloro | HCMV UL97 protein kinase | Potent inhibition of HCMV replication | nih.govresearchgate.net |

| DRB | β-D-Ribofuranosyl | 5,6-Dichloro | RNA viruses (e.g., Poliovirus) | Inhibition of RNA virus replication | microbiologyresearch.org |

| dDBZ | 2'-Deoxy-β-D-ribofuranosyl | 5,6-Dichloro | DNA viruses (e.g., Herpes Simplex Virus) | Selective inhibition of DNA virus replication | microbiologyresearch.org |

| 3'-azido-3'-deoxy-ribofuranosyl nucleosides | 3'-Azido-3'-deoxy-ribofuranosyl | Various | Cancer cell lines (e.g., MDA-MB-231) | More potent anticancer activity than ribofuranosyl analogues | |

| Erythrofuranosyl analog of TCRB | Erythrofuranosyl | 2,5,6-Trichloro | HCMV | Late-acting inhibition of HCMV replication | nih.gov |

| α-Lyxofuranosyl analog of TCRB | α-Lyxofuranosyl | 2,5,6-Trichloro | HCMV | Late-acting inhibition of HCMV replication | nih.gov |

| UMJD1311 | α-5'-Deoxylyxofuranosyl | 2,5,6-Trichloro | HCMV | Early-acting inhibition of HCMV replication | nih.gov |

Computational and in Silico Methodologies in 1 Beta D Ribofuranosyl Benzimidazole Research

Molecular Modelling and Ligand-Target Interactions

Molecular modelling encompasses a suite of computer-based techniques used to represent and manipulate the three-dimensional structures of molecules. For 1-(beta-D-ribofuranosyl)benzimidazole research, these methods are crucial for understanding how the compound and its derivatives interact with their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. itmedicalteam.pl This method is widely used to elucidate the binding modes of benzimidazole-based compounds. For derivatives of this compound, particularly the well-studied inhibitor 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), docking simulations have been instrumental in identifying key interactions within the active sites of target enzymes.

DRB is a known ATP-competitive inhibitor of several protein kinases. nih.govsigmaaldrich.comsigmaaldrich.com Docking studies have shown that it binds to the ATP-binding pocket of enzymes like Casein Kinase II (CK2) and Cyclin-Dependent Kinase 9 (CDK9). researchgate.netmdpi.com In the case of CK2, the benzimidazole (B57391) ring of DRB fits into a hydrophobic pocket formed by residues such as Leu45, Val53, Val66, and Ile174. researchgate.net The ribose moiety forms crucial hydrogen bonds that mimic the interactions of adenosine (B11128) in ATP. Similarly, docking studies of inhibitors in the CDK9 active site have highlighted the importance of hydrogen bonds with hinge region residues like Cys106 and Asp104 for anchoring the ligand. mdpi.com These simulations provide a structural rationale for the inhibitory activity and guide the modification of the benzimidazole scaffold to enhance potency and selectivity.

Interactive Data Table: Key Enzymes and Interacting Residues for DRB and Analogues

| Target Enzyme | Key Interacting Residues (from docking studies of analogues) | Interaction Type | Reference |

| Casein Kinase II (CK2) | Val116, Asp120, Arg47, Asn118, Ile66, Met163, Val45 | Hydrogen Bonding, Hydrophobic Interactions | itmedicalteam.pl |

| Cyclin-Dependent Kinase 9 (CDK9) | Cys106, Asp104 | Hydrogen Bonding (Hinge Region) | mdpi.com |

| RNA Polymerase II | N/A (Inhibition is often indirect via kinase inhibition) | N/A | wikipedia.orgnih.gov |

The biological activity of nucleoside analogues like this compound is profoundly influenced by the conformation of the furanose (ribose) ring. Conformational analysis, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, helps determine the preferred three-dimensional shape of the molecule. The ribose ring is not planar and exists in a dynamic equilibrium between two major conformations, known as N-type (C3'-endo) and S-type (C2'-endo) puckers.

While specific conformational analysis of the parent compound is not extensively documented, studies on related β-d-ribofuranosides provide valuable insights. The conformation is critical as it dictates the relative orientation of the base and the hydroxyl groups, which in turn affects how the molecule fits into the active site of a target enzyme. For instance, the design of analogues often involves modifications intended to lock the ribose ring into a specific, biologically active conformation, thereby enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com These models allow for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. nih.gov

For benzimidazole derivatives, several QSAR models have been successfully developed. A notable example is a 3D-QSAR study on 4,5,6,7-tetrabromobenzimidazole (B16132) analogues, which are structurally similar to DRB, as inhibitors of Protein Kinase CK2. researchgate.net Using a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach combined with a genetic algorithm, a predictive model was generated with a high cross-validated correlation coefficient (q²) of 0.679. researchgate.net Another study on benzimidazole derivatives as Hepatitis C virus inhibitors produced a robust kNN-MFA model with a q² of 0.900 and a predictive r² of 0.783, indicating excellent predictive power. nih.gov These models quantitatively capture the structural requirements for potent biological activity.

Interactive Data Table: Examples of QSAR Models for Benzimidazole Derivatives

| Compound Series / Target | QSAR Method | Key Statistical Parameters | Findings / Important Descriptors | Reference |

| Tetrabromobenzimidazole analogues / Protein Kinase CK2 | GA kNN-MFA | q² = 0.679 | Model provides predictive capability for CK2 inhibition. | researchgate.net |

| Benzimidazole derivatives / Hepatitis C Virus | kNN-MFA | q² = 0.900, pred_r² = 0.783 | The steric field is a dominant factor for activity. | nih.gov |

| Benzimidazole derivatives / SARS-CoV-2 PLpro | Combined Physicochemical & Free-Wilson | q² = 0.770, r² = 0.833 | Aromatic rings and basic nitrogen atoms are crucial for activity. | mdpi.com |

A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a biological target. QSAR and molecular docking studies are used to build pharmacophore models. For benzimidazole-based kinase inhibitors, these models typically highlight several key features. nih.gov